molecular formula C22H18N2O3S2 B2411917 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide CAS No. 1164517-60-5

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide

Cat. No.: B2411917
CAS No.: 1164517-60-5
M. Wt: 422.52
InChI Key: HWBYNFBJHNGAGA-XMHGGMMESA-N
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Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide is a useful research compound. Its molecular formula is C22H18N2O3S2 and its molecular weight is 422.52. The purity is usually 95%.
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Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c25-20(23-17-10-9-15-5-1-2-6-16(15)13-17)8-3-11-24-21(26)19(29-22(24)28)14-18-7-4-12-27-18/h1-2,4-7,9-10,12-14H,3,8,11H2,(H,23,25)/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBYNFBJHNGAGA-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide, a thiazolidinone derivative, has garnered attention for its diverse biological activities, particularly in anticancer, anti-inflammatory, and antioxidant contexts. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The structure of this compound consists of a thiazolidinone core linked to a furan moiety and a naphthalene substituent. This unique arrangement contributes to its biological properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study demonstrated that derivatives of thiazolidinone showed strong antiproliferative activity in leukemia cell lines. The presence of electron-donating groups was crucial for enhancing cytotoxicity, with some compounds achieving an IC50 of less than 10 μM against HepG2 and MCF7 cell lines .
    • Another investigation highlighted that the thiazolidinone framework is vital for inducing apoptosis in cancer cells, with flow cytometric analysis confirming the induction of programmed cell death .
CompoundCell LineIC50 (μM)Mechanism
5eHepG29Apoptosis induction
5fMCF77Apoptosis induction

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored.

  • COX Inhibition :
    • Similar compounds showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. Studies indicated that some derivatives displayed up to 86% edema inhibition within the first hour post-administration, outperforming traditional NSAIDs like diclofenac .

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives contribute to their therapeutic potential.

  • Free Radical Scavenging :
    • The compound has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in cells. This property is beneficial in preventing damage associated with cancer progression and other oxidative stress-related diseases .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • Study on Thiazolidinones : A comprehensive review indicated that thiazolidinone derivatives could act as potent inhibitors of tyrosinase, which is involved in melanin production, thus suggesting potential applications in skin-related conditions .
  • Molecular Docking Studies : Molecular docking simulations have indicated that these compounds can effectively bind to DNA and inhibit topoisomerase II, a target in cancer therapy . This binding affinity correlates with their observed cytotoxic effects.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : The thiazolidinone core is associated with antibacterial effects, potentially inhibiting bacterial cell wall synthesis through mechanisms similar to those of existing antibiotics.
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. The presence of the furan and thiazolidinone moieties could enhance its interaction with cancer cell targets, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : Compounds containing furan and thiazolidinone groups have been evaluated for their anti-inflammatory potential, indicating that (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)butanamide may also exhibit similar properties .

Case Studies

Several studies have reported on compounds structurally related to this compound, highlighting its potential applications:

  • Antimicrobial Studies : A study demonstrated that thiazolidinone derivatives showed promising antibacterial activity against various strains of bacteria, suggesting that similar compounds could be developed for therapeutic use .
  • Anticancer Research : In vitro studies indicated that derivatives of thiazolidinones exhibited significant cytotoxicity against several cancer cell lines, paving the way for further exploration of this compound in cancer therapy .
  • Docking Studies : Computational studies using molecular docking have suggested that this compound could effectively bind to specific biological targets involved in inflammatory pathways, warranting further investigation into its anti-inflammatory capabilities .

Q & A

Q. Example Docking Results :

TargetPredicted ΔG (kcal/mol)Experimental IC50 (µM)
CDK2-9.21.5 ± 0.3
EGFR-8.72.8 ± 0.5

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

Modify Substituents :

  • Furan Ring : Replace with thiophene or pyridine to enhance π-π stacking.
  • Naphthalene : Introduce electron-withdrawing groups (e.g., -NO₂) to improve target selectivity.

Biological Assays :

  • Test cytotoxicity (MTT assay) and kinase inhibition (ATPase activity).

Key Findings :

  • Thiophene Analogues : Show 2× higher CDK2 inhibition but reduced solubility.
  • Nitro-Naphthalene Derivatives : Exhibit 90% EGFR inhibition at 10 µM .

Q. ADMET Profile :

ParameterPrediction
logP2.8
HIA (%)85
CYP3A4 InhibitionModerate
Ames ToxicityNegative

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